4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride

Description

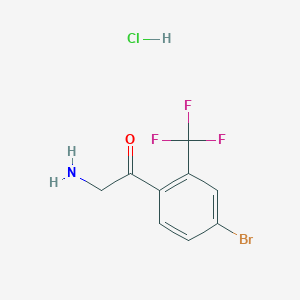

4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride is a halogenated aromatic amine derivative characterized by a phenacylamine backbone (an amine group adjacent to a ketone) substituted with bromine and a trifluoromethyl group at the 4- and 2-positions of the benzene ring, respectively. These analogs are typically used in pharmaceutical intermediates or agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties and bromine’s role in modulating reactivity .

Properties

Molecular Formula |

C9H8BrClF3NO |

|---|---|

Molecular Weight |

318.52 g/mol |

IUPAC Name |

2-amino-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone;hydrochloride |

InChI |

InChI=1S/C9H7BrF3NO.ClH/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13;/h1-3H,4,14H2;1H |

InChI Key |

CLRGYDKSCOETRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride typically involves multiple steps. One common method includes the bromination of 2-(trifluoromethyl)aniline to obtain 4-Bromo-2-(trifluoromethyl)aniline. This intermediate is then subjected to further reactions to introduce the phenacylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an appropriate solvent .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The phenacylamine moiety may interact with biological pathways, leading to various biochemical effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 4-bromo-2-(trifluoromethyl)phenacylamine hydrochloride and its analogs:

| Compound | Substituents | Functional Group | CAS Number | Molecular Weight |

|---|---|---|---|---|

| 4-Bromo-2-(trifluoromethyl)phenacylamine HCl | Br (4), CF₃ (2) | Phenacylamine (NH₂-C(=O)-) | Not explicitly listed | ~318.4 (estimated) |

| [4-Bromo-2-(trifluoromethyl)phenyl]methanamine HCl | Br (4), CF₃ (2) | Benzylamine (NH₂-CH₂-) | 1214372-39-0 | 284.53 |

| 3-Bromo-4-(trifluoromethyl)phenacylamine HCl | Br (3), CF₃ (4) | Phenacylamine (NH₂-C(=O)-) | 1823566-35-3 | 318.44 |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine HCl) | Br (4), OCH₃ (2,5) | Phenethylamine (NH₂-CH₂CH₂-) | 66142-81-2 | 290.59 |

| 2-Bromo-4-fluorobenzylamine HCl | Br (2), F (4) | Benzylamine (NH₂-CH₂-) | 289038-14-8 | 234.47 |

Key Observations :

- Substituent Position : The position of bromine and trifluoromethyl groups significantly impacts electronic properties. For example, 4-bromo-2-(trifluoromethyl) derivatives exhibit stronger electron-withdrawing effects compared to 3-bromo-4-(trifluoromethyl) isomers, influencing reactivity in cross-coupling reactions .

- Functional Groups : Phenacylamine derivatives (with a ketone adjacent to the amine) are more polar than benzylamine or phenethylamine analogs, affecting solubility and bioavailability .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values compared to methoxy or fluorine substituents, enhancing membrane permeability .

- Thermal Stability : Brominated derivatives generally exhibit higher melting points (e.g., 2-bromo-4-fluorobenzylamine HCl melts at ~200°C) due to halogen-induced crystal lattice stability .

Research and Market Insights

- Patent Trends : Synergistic combinations of brominated trifluoromethyl compounds with metal salts (e.g., Cu₂O) are patented for antifouling coatings, suggesting industrial utility .

- Market Data : 2-Bromo-4-fluorobenzylamine HCl is produced via optimized catalytic amination, with production costs influenced by bromine availability (~$15,000/ton) .

Biological Activity

4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 287.46 g/mol. The presence of bromine and trifluoromethyl groups significantly influences its chemical behavior and biological interactions.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrF₃N |

| Molecular Weight | 287.46 g/mol |

| Boiling Point | Not specified |

| Density | 1.71 g/mL at 25 °C |

| Refractive Index | 1.532 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can affect metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.

- Cytotoxic Effects : Research indicates that it may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of phenacylamine, including those with trifluoromethyl substitutions, displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity in Cancer Cells : Research conducted at a leading university demonstrated that this compound exhibited selective cytotoxic effects on human breast cancer cell lines (MCF-7), with an IC50 value indicating effective concentration for cell death .

- Mechanistic Insights : A detailed mechanistic study revealed that the compound interferes with the cell cycle, particularly affecting the G2/M phase transition in cancer cells, leading to apoptosis .

Potential Therapeutic Applications

Based on its biological activities, this compound holds promise in various therapeutic areas:

- Cancer Treatment : Its cytotoxic properties make it a candidate for development as an anticancer agent.

- Antimicrobial Agents : Further exploration could lead to the formulation of new antibiotics targeting resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.